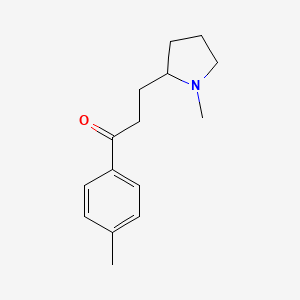![molecular formula C16H16N2O3 B14353348 Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]- CAS No. 92966-94-4](/img/structure/B14353348.png)
Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]- is an organic compound characterized by the presence of a phenolic group, a nitro group, and a substituted imine group. This compound is notable for its complex structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using dilute nitric acid at room temperature, which produces a mixture of 2-nitrophenol and 4-nitrophenol . The subsequent step involves the reaction of 4-nitrophenol with 2,4,6-trimethylphenylamine under specific conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogens (Cl₂, Br₂) and nitrating agents (HNO₃) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenolic group can participate in redox reactions, influencing cellular oxidative stress levels. The imine group may interact with nucleophiles, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,4,6-trimethyl-: Similar structure but lacks the nitro and imine groups.
4-Nitrophenol: Contains the nitro group but lacks the imine and trimethylphenyl groups.
Phenol, 2-methyl, 4,6-dinitro-: Contains multiple nitro groups but lacks the imine group.
Uniqueness
Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and imine groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
92966-94-4 |
|---|---|
Formule moléculaire |
C16H16N2O3 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
4-nitro-2-[(2,4,6-trimethylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C16H16N2O3/c1-10-6-11(2)16(12(3)7-10)17-9-13-8-14(18(20)21)4-5-15(13)19/h4-9,19H,1-3H3 |
Clé InChI |
GJZQKKCJKOGLAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


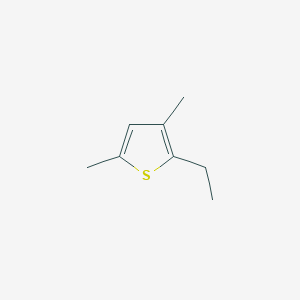
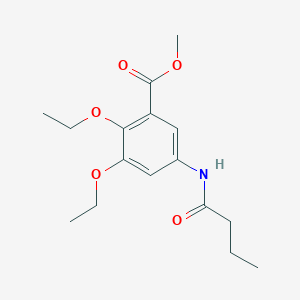
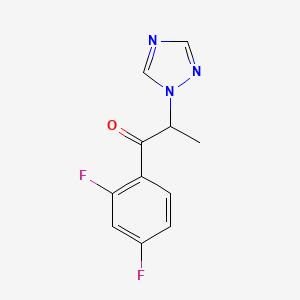
![{[(2,2-Diethoxyethyl)sulfanyl]methyl}benzene](/img/structure/B14353300.png)
![2-[(4-Fluorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14353304.png)
![N-[3-(Methylamino)phenyl]-2-phenylacetamide](/img/structure/B14353306.png)
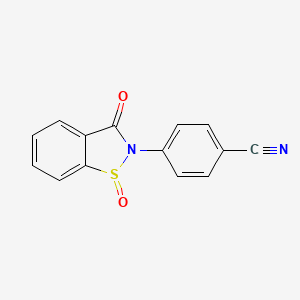
![1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine](/img/structure/B14353320.png)

![1-Isocyanato-3-[(1-isocyanatocyclohexyl)methyl]-2-methylbenzene](/img/structure/B14353329.png)
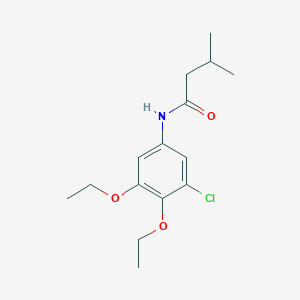
![(E,E)-1,1'-Oxybis[(4-bromophenyl)diazene]](/img/structure/B14353344.png)
![2-(2-hydroxyethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14353359.png)
